molecular formula C22H16N2O2 B3243337 6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridyl CAS No. 156122-75-7

6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridyl

Cat. No.: B3243337
CAS No.: 156122-75-7
M. Wt: 340.4 g/mol
InChI Key: CYWOHQHCILHGGW-UHFFFAOYSA-N
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Description

6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl is a chemical compound known for its unique structure and properties. It is a bipyridyl derivative with two hydroxyphenyl groups attached at the 6 and 6’ positions. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl typically involves the reaction of 2,2’-bipyridine with 2-hydroxybenzaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of 6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The bipyridyl core can be reduced under specific conditions.

    Substitution: The hydroxy groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced bipyridyl compounds.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl involves its ability to coordinate with metal ions through its nitrogen and oxygen donor atoms. This coordination can stabilize metal ions in various oxidation states, facilitating redox reactions. The compound’s structure allows for the formation of stable chelate complexes, which can influence the reactivity and properties of the metal center.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridyl compound without hydroxyphenyl groups.

    4,4’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl: A similar compound with hydroxyphenyl groups at different positions.

Uniqueness

6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl is unique due to the specific positioning of the hydroxyphenyl groups, which enhances its ability to form stable and versatile metal complexes. This positioning also influences the electronic properties of the compound, making it distinct from other bipyridyl derivatives.

Properties

IUPAC Name

2-[6-[6-(2-hydroxyphenyl)pyridin-2-yl]pyridin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-21-13-3-1-7-15(21)17-9-5-11-19(23-17)20-12-6-10-18(24-20)16-8-2-4-14-22(16)26/h1-14,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWOHQHCILHGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C4=CC=CC=C4O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433298
Record name 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156122-75-7
Record name 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of a 6,6′-bis(2-methoxyphenyl)-2,2′-bipyridyl ligand (0.3 g) and pyridine hydrochloride (10 g) was heated for 4 hours at 160° C. under a nitrogen atmosphere. After cooling the reaction solution to a room temperature, chloroform (20 ml) and water (20 ml) were added to the reaction solution for separation. Thereafter, the organic layer was concentrated. Purification by silica gel chromatography (chloroform as a developing solvent) was carried out, to obtain 0.2 g of 6,6′-bis(2-hydroxyphenyl)-2,2′-bipyridyl.
Name
6,6′-bis(2-methoxyphenyl)-2,2′-bipyridyl
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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